

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl Valerate

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Compound of Interest

Compound Name: Methyl valerate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of **methyl valerate**. It includes detailed tables of ^1H and ^{13}C NMR spectral data, experimental protocols for sample preparation and data acquisition, and visualizations of the molecular structure and analytical workflow to facilitate a deeper understanding of its spectroscopic properties.

Introduction to Methyl Valerate and NMR Spectroscopy

Methyl valerate, also known as methyl pentanoate, is the methyl ester of pentanoic acid. Its chemical formula is $\text{C}_6\text{H}_{12}\text{O}_2$. It is a colorless liquid with a fruity odor, commonly used in fragrances and as a food flavoring agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (^1H) and carbon-13 (^{13}C) nuclei. This guide will delve into the interpretation of the ^1H and ^{13}C NMR spectra of **methyl valerate**.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the quantitative NMR spectral data for **methyl valerate**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data for Methyl Valerate in CDCl_3

Label	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
a	3.66	Singlet	3H	-	-O-CH ₃
b	2.31	Triplet	2H	7.5	-C(=O)-CH ₂ -
c	1.61	Sextet	2H	7.5	-CH ₂ -CH ₂ -CH ₃
d	1.33	Sextet	2H	7.5	-CH ₂ -CH ₃
e	0.92	Triplet	3H	7.4	-CH ₃

Table 2: ^{13}C NMR Spectral Data for Methyl Valerate in CDCl_3 [1]

Label	Chemical Shift (δ) ppm	Assignment
1	174.23	-C=O
2	51.38	-O-CH ₃
3	33.90	-C(=O)-CH ₂ -
4	27.21	-CH ₂ -CH ₂ -CH ₃
5	22.42	-CH ₂ -CH ₃
6	13.73	-CH ₃

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of **methyl valerate** for NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of **methyl valerate** for ^1H NMR or 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Use a deuterated solvent, typically deuterated chloroform (CDCl_3), to dissolve the sample. The deuterium signal is used by the spectrometer to stabilize the magnetic field (locking).
- **Dissolution:** Dissolve the weighed **methyl valerate** in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Filtration:** To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Data Acquisition and Processing

The following is a generalized workflow for acquiring and processing NMR data:

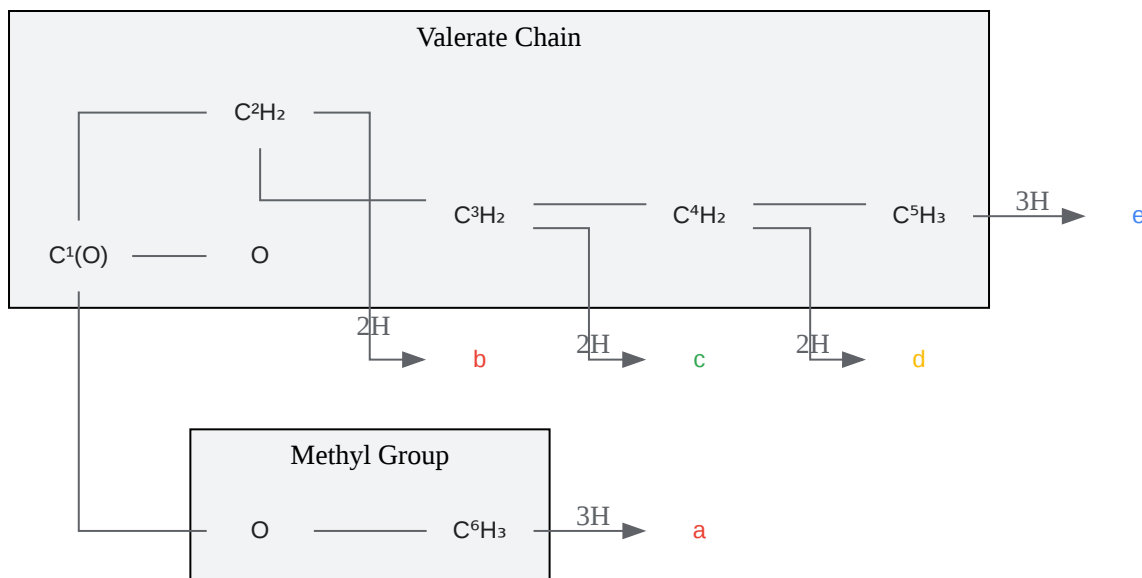
- **Instrument Setup:** Insert the prepared NMR tube into the spectrometer's probe.
- **Locking:** The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field.
- **Shimming:** The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved spectral lines. This can be done manually or automatically.
- **Tuning and Matching:** The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal reception.
- **Acquisition:** Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. The free induction decay (FID) signal is then acquired.

- **Processing:** The acquired FID is converted into a frequency-domain spectrum using a mathematical operation called Fourier Transform.
- **Phasing and Baseline Correction:** The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- **Referencing:** The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- **Peak Picking and Integration:** The chemical shifts of the peaks are determined, and for ^1H NMR, the area under each peak is integrated to determine the relative number of protons.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **methyl valerate** with atoms labeled according to the assignments in the NMR data tables.

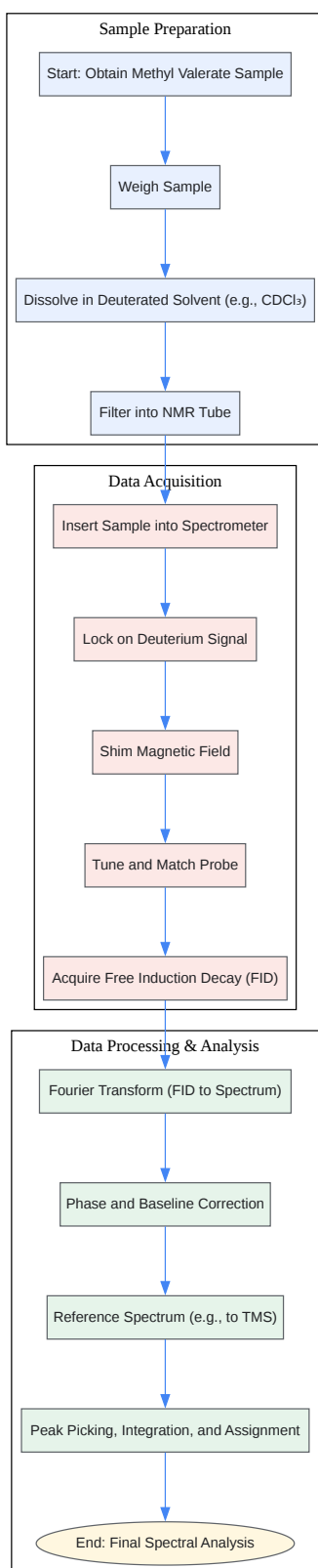


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Methyl Valerate Structure with NMR Assignments

NMR Spectral Analysis Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.



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NMR Spectral Analysis Workflow

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